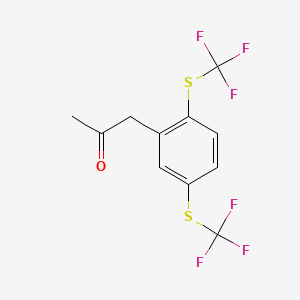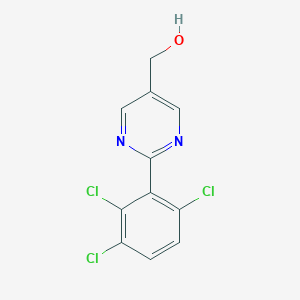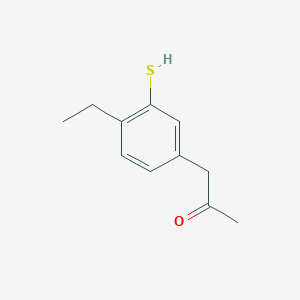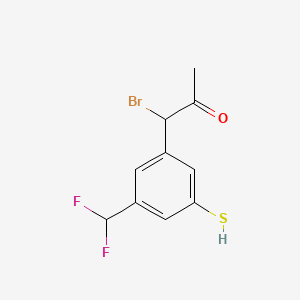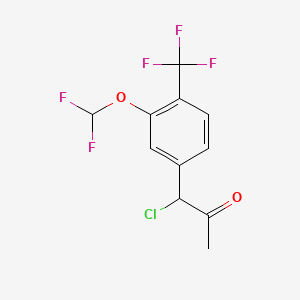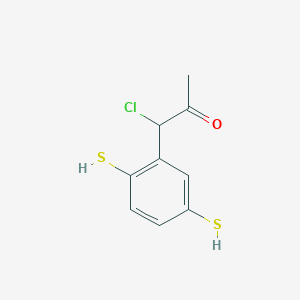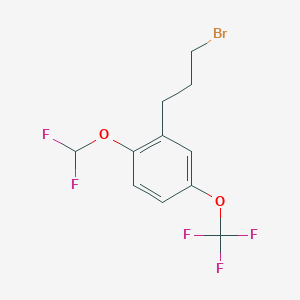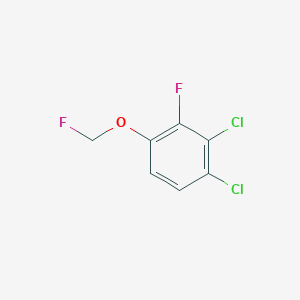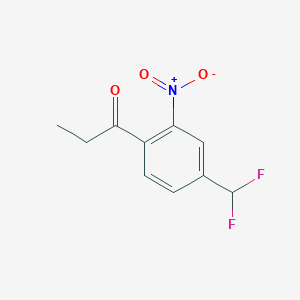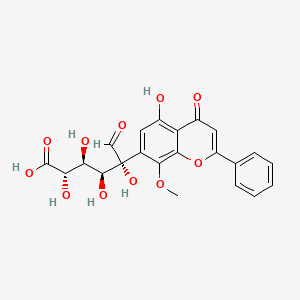
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is a complex organic compound belonging to the class of extended flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its unique structure, which includes a benzopyran framework with additional hydroxyl, methoxy, and phenyl groups, as well as a glucuronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. The hydroxyl and methoxy groups are introduced through selective methylation and hydroxylation reactions. The glucuronic acid moiety is then attached via glycosylation reactions, often using glucuronic acid derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of extended flavonoids.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- α-Naphthoflavone
- β-Naphthoflavone
- (−)-(2S)-5,2’-Dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone
- (-)-(2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone
Uniqueness
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is unique due to its specific combination of functional groups and the presence of the glucuronic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H20O11 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C22H20O11/c1-32-18-11(22(31,9-23)20(28)16(26)17(27)21(29)30)7-12(24)15-13(25)8-14(33-19(15)18)10-5-3-2-4-6-10/h2-9,16-17,20,24,26-28,31H,1H3,(H,29,30)/t16-,17+,20+,22-/m1/s1 |
Clé InChI |
OBVZFHXNNMIIRJ-HBCLNWRISA-N |
SMILES isomérique |
COC1=C2C(=C(C=C1[C@](C=O)([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
SMILES canonique |
COC1=C2C(=C(C=C1C(C=O)(C(C(C(C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



